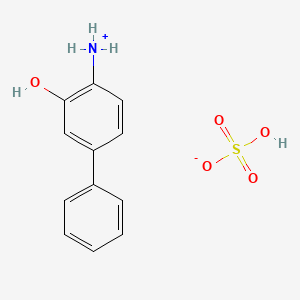![molecular formula C10H14N6O2S2 B14455799 N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline CAS No. 73279-41-1](/img/structure/B14455799.png)
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is a chemical compound that features a unique combination of functional groups, including an azido group, a nitro group, and a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline typically involves multiple steps. One common approach is to start with the preparation of the disulfide linkage, followed by the introduction of the azido and nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the disulfide linkage can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. The disulfide linkage can be cleaved under reducing conditions, releasing thiol-containing fragments that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}acetamide dihydrochloride
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-2-({1,4-bis[(3-aminopropyl)amino]-2-butanyl}oxy)acetamide
Uniqueness
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is unique due to its combination of an azido group, a nitro group, and a disulfide linkage. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
73279-41-1 |
|---|---|
Molekularformel |
C10H14N6O2S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-4-azido-2-nitroaniline |
InChI |
InChI=1S/C10H14N6O2S2/c11-3-5-19-20-6-4-13-9-2-1-8(14-15-12)7-10(9)16(17)18/h1-2,7,13H,3-6,11H2 |
InChI-Schlüssel |
QOIUGELFOCNXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCSSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


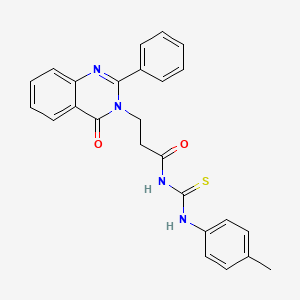
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

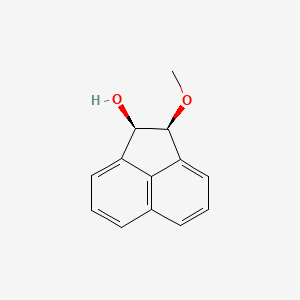
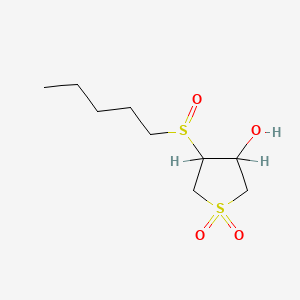
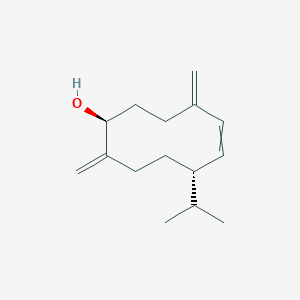


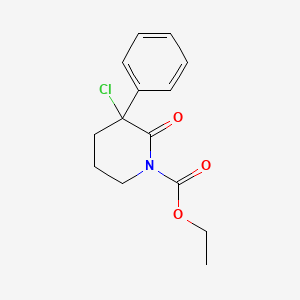


![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

